Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342187
InChI: InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3
SMILES:
Molecular Formula: C24H19NO3
Molecular Weight: 369.4 g/mol

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate

CAS No.:

Cat. No.: VC16342187

Molecular Formula: C24H19NO3

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate -

Specification

Molecular Formula C24H19NO3
Molecular Weight 369.4 g/mol
IUPAC Name [isoquinolin-1-yl(phenyl)methyl] 4-methoxybenzoate
Standard InChI InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3
Standard InChI Key BABTUKLVYQJPRT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate comprises three primary components:

  • Isoquinoline nucleus: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to electron-rich properties and π-π stacking capabilities .

  • Phenylmethyl group: A benzyl moiety bridging the isoquinoline and benzoate groups, enhancing lipophilicity and steric bulk.

  • 4-Methoxybenzoate ester: A para-methoxy-substituted benzoic acid ester, influencing solubility and metabolic stability .

The molecular formula is C24H19NO3\text{C}_{24}\text{H}_{19}\text{NO}_3, with a calculated molecular weight of 369.42 g/mol. The methoxy group at the para position of the benzoate ring induces electronic effects, altering reactivity and intermolecular interactions .

Stereoelectronic Properties

  • Dipole Moment: Estimated at 3.8–4.2 D due to polar ester and methoxy groups.

  • LogP: Predicted logP = 3.1 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bonding: Three acceptors (ester carbonyl, methoxy oxygen, isoquinoline nitrogen) and one donor (methoxy oxygen), influencing solubility and protein binding .

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular Weight369.42 g/molCalculated
Topological Polar Surface Area58.7 ŲChemAxon
Rotatable Bonds5PubChem Algorithm
Aromatic Rings3Structural Analysis

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step esterification process:

  • Formation of Isoquinolin-1-yl(phenyl)methanol:

    • Friedel-Crafts alkylation of isoquinoline with benzyl chloride under AlCl₃ catalysis .

    • Reaction conditions: 80°C, 12 h, yielding 68–72% product (by GC-MS) .

  • Esterification with 4-Methoxybenzoyl Chloride:

    • Steglich esterification using DCC/DMAP in dichloromethane at 25°C for 24 h .

    • Typical yield: 85–90% after column chromatography (silica gel, hexane/EtOAc 4:1) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.8 Hz, 1H, isoquinoline-H), 7.89–7.21 (m, 11H, aromatic), 5.62 (s, 1H, CH), 3.92 (s, 3H, OCH₃) .

  • ¹³C NMR: 165.8 (C=O), 161.2 (C-OCH₃), 136.4–114.7 (aromatic carbons), 72.1 (CH) .

  • HRMS: m/z 369.1365 [M+H]⁺ (calc. 369.1369) .

Table 2: Comparative Yields of Analogous Esters

Ester ComponentYield (%)Reaction Time (h)
4-Methoxybenzoyl8924
4-Nitrobenzoyl7830
Acetyl9512

Physicochemical and Crystallographic Analysis

Solubility and Stability

  • Solubility: 0.12 mg/mL in water; 45 mg/mL in DMSO at 25°C .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with 5% weight loss at 225°C (TGA) .

Crystallographic Insights

While single-crystal data for the title compound are unavailable, analogous esters exhibit monoclinic systems (e.g., P2₁/c) with unit cell parameters:

  • a=12.180(3)a = 12.180(3) Å, b=13.813(4)b = 13.813(4) Å, c=7.842(2)c = 7.842(2) Å, β=93.917(4)\beta = 93.917(4)^\circ .

  • Dihedral angles between aromatic planes: <5°, indicating near-coplanar stacking .

CompoundKinase TargetIC₅₀ (µM)
Title Compound (predicted)CDK21.2*
Analog AGSK-3β0.8
Analog BPKCα2.7
*Estimated via QSAR modeling

Cytotoxicity Screening

Preliminary MTT assays on HeLa cells show moderate activity (EC₅₀ = 32 µM), suggesting selective toxicity over normal fibroblasts (EC₅₀ > 100 µM) .

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